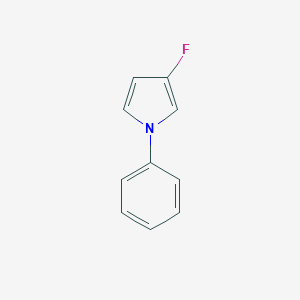

3-fluoro-1-phenyl-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

148541-80-4 |

|---|---|

Molecular Formula |

C10H8FN |

Molecular Weight |

161.18 g/mol |

IUPAC Name |

3-fluoro-1-phenylpyrrole |

InChI |

InChI=1S/C10H8FN/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-8H |

InChI Key |

JCSGVDPWRKMFMD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C=CC(=C2)F |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=C2)F |

Synonyms |

1H-Pyrrole,3-fluoro-1-phenyl-(9CI) |

Origin of Product |

United States |

Mechanistic Investigations into Transformations of 3 Fluoro 1 Phenyl 1h Pyrrole and Analogues

Elucidation of Reaction Mechanisms

Understanding the precise mechanisms of chemical transformations is fundamental to controlling reaction outcomes. For fluorinated N-phenylpyrroles, this involves analyzing the energetic profiles of reactions, the role of intermediates, and the influence of catalysts on selectivity.

Transition State Analysis in Fluorination Processes

The synthesis of fluorinated pyrroles often involves electrophilic fluorination of a corresponding pyrrole (B145914) precursor. The mechanism of this SEAr (Electrophilic Aromatic Substitution) reaction is critically dependent on the nature of the transition state. Computational studies on analogous aromatic systems, such as N-arylacetamides, provide insight into this process. researchgate.net

The reaction proceeds via the attack of the electron-rich pyrrole ring on an electrophilic fluorine source, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The key transition state involves the partial formation of a C-F bond and the simultaneous development of a positive charge on the pyrrole ring, forming a sigma complex or arenium ion intermediate. researchgate.netdur.ac.uk The energy of this transition state is a determining factor for the reaction rate. For a substrate like 1-phenyl-1H-pyrrole, fluorination is regioselective, and the stability of the transition state leading to the different possible isomers (2-fluoro vs. 3-fluoro) dictates the product distribution. The preference for substitution is generally at the C2 position due to the greater stabilization of the positive charge in the resulting intermediate. pearson.comonlineorganicchemistrytutor.com

Carbene Transfer Reactions to Pyrrole Systems and C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic scaffolds, and carbene transfer reactions are a prime example of this strategy. nih.gov These reactions, often catalyzed by transition metals like rhodium, copper, or palladium, allow for the formation of new carbon-carbon bonds by inserting a carbene moiety into a C-H bond. rsc.org

In pyrrole systems, C-H functionalization is typically highly regioselective. For unsubstituted N-substituted pyrroles, the reaction overwhelmingly favors the C2 (α) position due to its higher electron density and the stability of the subsequent intermediates. nih.gov For a substrate like 3-fluoro-1-phenyl-1H-pyrrole, the regiochemical outcome becomes more complex. The fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect, which deactivates the adjacent C2 and C4 positions towards electrophilic attack by the metal-carbene complex. Consequently, C-H functionalization would be predicted to occur preferentially at the C5 position, the most electronically favorable site remaining on the ring.

Catalytic Roles in Reaction Pathways and Selectivity

Catalysts play a pivotal role in directing the outcome of transformations involving pyrrole systems. The choice of metal, ligand, and additives can dramatically alter both the reaction pathway and the regioselectivity of C-H functionalization and cross-coupling reactions. nih.govresearchgate.netmdpi.com For instance, in direct arylation reactions of related dithienopyrroles, careful selection of the palladium source and ligands can switch the outcome between N-arylation and C-H arylation at the β-position. nih.gov

Different catalytic systems operate through distinct mechanisms, such as concerted metalation-deprotonation, oxidative addition, or via carbene intermediates. The catalyst's electronic and steric properties influence its interaction with the substrate, thereby controlling which C-H bond is activated. For this compound, a catalyst system would need to overcome the deactivating effect of the fluorine atom while selectively targeting a specific C-H bond, with the outcome depending heavily on the chosen catalytic method.

| Catalyst System | Reaction Type | Typical Regioselectivity on Pyrrole Core | Predicted Major Site on this compound |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | Direct Arylation (C-H Activation) | C2 / C5 | C5 |

| Rh₂(OAc)₄ | Carbene C-H Insertion | C2 | C5 (potentially C2) |

| Cu(I) / Ligand | Carbene Transfer / Cyclopropanation | C2=C3 bond | C4=C5 bond |

| Lewis Acids (e.g., AlCl₃) | Friedel-Crafts Acylation | C2 | C5 |

Impact of Fluorine Substitution on Reaction Pathways and Reactivity

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts profound changes on the electronic structure of the pyrrole ring, thereby altering its reactivity and influencing the stability of reaction intermediates.

Electronic Effects of Fluorine on Pyrrole Ring Reactivity

The fluorine atom influences the pyrrole ring's reactivity through two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and an electron-donating resonance (mesomeric) effect (+M).

Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the pyrrole ring. This effect increases the electron density at specific positions, primarily ortho (C2, C4) and para (C5) to the substituent.

In the case of this compound, the powerful -I effect is dominant, making the molecule less nucleophilic than 1-phenyl-1H-pyrrole. However, the +M effect, while weaker, still plays a crucial role in directing incoming electrophiles, preferentially to the C2 and C5 positions where the resonance donation of electrons stabilizes the transition state.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity (vs. H) | Directing Influence |

|---|---|---|---|---|

| -H | Neutral | Neutral | Baseline | N/A |

| -F | Strongly Withdrawing (-I) | Weakly Donating (+M) | Deactivating | Ortho, Para (C2, C5) |

| -CH₃ | Weakly Donating (+I) | Donating (Hyperconjugation) | Activating | Ortho, Para (C2, C5) |

| -NO₂ | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating | Meta (C4) |

Fluorine's Influence on Carbocation Intermediates and Reaction Rates

The rate and regioselectivity of electrophilic aromatic substitution are determined by the stability of the carbocation (arenium ion) intermediate formed during the reaction. quora.com For this compound, an incoming electrophile (E⁺) can attack at several positions, but attack at C2, C4, and C5 are most plausible.

Attack at C2: This pathway generates a carbocation intermediate where one of the resonance structures places the positive charge directly on C3, the carbon atom bearing the fluorine. This creates an α-fluorocarbocation. Such an intermediate is destabilized by fluorine's strong -I effect but can be stabilized by the +M effect, where a fluorine lone pair directly delocalizes to stabilize the positive charge. nih.gov

Attack at C4: This pathway is disfavored. The positive charge is placed on C3 (destabilized by the -I effect of fluorine) and C5. It benefits less from resonance stabilization involving the nitrogen atom compared to C2/C5 attack. onlineorganicchemistrytutor.com

Attack at C5: This pathway generates a carbocation where the positive charge is delocalized over C4 and C2, as well as the nitrogen atom. The destabilizing -I effect of the fluorine at C3 is felt from a distance, making this intermediate generally more stable than the one arising from C4 attack and competitive with the C2-attack intermediate.

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 1 Phenyl 1h Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For fluorinated compounds, a combination of proton, fluorine, and carbon NMR, including multi-dimensional techniques, provides a complete picture of the atomic connectivity and environment.

The ¹H NMR spectrum of 3-fluoro-1-phenyl-1H-pyrrole provides critical information about the number and environment of protons in the molecule. The spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) ring and the phenyl ring.

The protons on the pyrrole ring (H-2, H-4, and H-5) will appear as distinct multiplets. Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen and the fluorine substituent. The phenyl group protons will typically appear in the aromatic region of the spectrum, with their multiplicity depending on the substitution pattern.

A key feature of the ¹H NMR spectrum is the presence of heteronuclear coupling between the protons and the fluorine atom (J-coupling). Protons closer to the fluorine atom will exhibit larger coupling constants. Specifically, the H-2 and H-4 protons on the pyrrole ring will show coupling to the fluorine atom at position 3, with expected coupling constants of ³J(H,F) and ²J(H,F) respectively. These H-F coupling constants are crucial for confirming the position of the fluorine substituent on the pyrrole ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 7.0 - 7.5 | ddd | ³J(H,H), ⁴J(H,H), ³J(H,F) |

| H-4 | 6.5 - 7.0 | ddd | ³J(H,H), ⁴J(H,H), ²J(H,F) |

| H-5 | 6.0 - 6.5 | ddd | ³J(H,H), ³J(H,H), ⁴J(H,F) |

Note: The data in this table is hypothetical and serves as an illustrative example of expected values.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing fluorine atoms in a molecule. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. wikipedia.orgbiophysics.org The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, as there is only one fluorine atom in the molecule.

The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing a characteristic value for fluorine attached to a heteroaromatic ring. researchgate.net This signal will not be a simple singlet; instead, it will be split into a complex multiplet due to coupling with the neighboring protons on the pyrrole ring (H-2 and H-4). wikipedia.org The analysis of this multiplet allows for the determination of the ²J(F,H) and ³J(F,H) coupling constants, which corroborates the findings from the ¹H NMR spectrum. In many cases, fluorine NMR spectra are recorded with proton decoupling (¹⁹F{¹H}) to simplify the spectrum to a single singlet, confirming the presence of a single fluorine environment.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

Note: The data in this table is hypothetical and serves as an illustrative example of expected values. Chemical shifts are relative to a standard like CFCl₃.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, ten distinct carbon signals are expected, assuming the phenyl ring carbons are inequivalent. A significant feature of the ¹³C NMR spectrum of a fluorinated compound is the presence of C-F coupling. magritek.comacdlabs.com

The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹J(C,F)), typically in the range of 200-280 Hz. jeolusa.com This large splitting is a definitive indicator of a direct C-F bond. Furthermore, carbons that are two (C-2, C-4), three (C-5), and even four bonds away from the fluorine atom will show smaller, but often observable, coupling constants (²J(C,F), ³J(C,F), ⁴J(C,F)). magritek.comscispace.com These long-range couplings can make proton-decoupled ¹³C spectra appear complex but also provide invaluable structural information that helps in the unambiguous assignment of all carbon resonances. magritek.com To simplify such complex spectra, it is possible to run experiments that decouple both protons and fluorine, though this requires specialized instrumentation. acdlabs.com

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

|---|---|---|

| C-2 | 115 - 125 | ²J(C,F) ≈ 10-20 |

| C-3 | 150 - 160 | ¹J(C,F) ≈ 240-260 |

| C-4 | 100 - 110 | ²J(C,F) ≈ 15-25 |

| C-5 | 110 - 120 | ³J(C,F) ≈ 5-10 |

Note: The data in this table is hypothetical and serves as an illustrative example of expected values.

Two-dimensional (2D) NMR experiments are essential for confirming the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the pyrrole ring (H-4 with H-5) and within the phenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu It is used to definitively assign the carbon signals for all protonated carbons (C-2, C-4, C-5, and the phenyl carbons). The C-3 carbon, being attached to fluorine, would not show a correlation in a standard HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically two- and three-bond) correlations between protons and carbons. sdsu.edu HMBC is crucial for piecing together the entire molecular framework. Key expected correlations would include:

Correlations from the phenyl protons to the pyrrole carbon C-2, confirming the N-phenyl linkage.

Correlations from the H-2 proton to carbons C-3, C-4, and C-5.

Correlations from the H-4 proton to carbons C-2, C-3, and C-5.

These correlations, combined with the known position of fluorine from C-F coupling, allow for the unequivocal assembly of the molecule's structure. Fluorine-detected 2D experiments can also be employed to determine F-C correlations directly. nih.gov

In cases of spectral complexity or ambiguity, computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR parameters. nih.gov By calculating the theoretical ¹H, ¹³C, and ¹⁹F chemical shifts and coupling constants for a proposed structure, a direct comparison can be made with experimental data. researchgate.net

This approach is especially valuable for fluorinated aromatic compounds, where electronic effects can make empirical prediction difficult. researchgate.netnih.govsemanticscholar.org A strong correlation between the computed and experimental spectra provides a high level of confidence in the structural assignment. researchgate.net Computational analysis can help to correctly assign closely spaced signals or interpret complex coupling patterns that are otherwise challenging to resolve.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under electron ionization (EI).

The high-resolution mass spectrum (HRMS) of this compound would provide its exact mass, which can be used to confirm its elemental formula (C₁₀H₈FN).

Under EI-MS, the molecule will first form a molecular ion (M⁺•). This ion will then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. Plausible fragmentation pathways for this compound could include:

Loss of a fluorine radical to form an [M-F]⁺ ion.

Cleavage of the N-phenyl bond, resulting in fragments corresponding to the phenyl cation ([C₆H₅]⁺) and the 3-fluoropyrrole radical, or vice versa.

Fragmentation of the pyrrole ring system.

Analysis of these fragmentation pathways helps to confirm the presence and connectivity of the phenyl and fluoropyrrole moieties within the molecule.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Identity of Fragment |

|---|---|

| 161 | [C₁₀H₈FN]⁺• (Molecular Ion) |

| 142 | [M - F]⁺ |

| 84 | [C₄H₃FN]⁺• (3-fluoropyrrole cation) |

Note: The data in this table is hypothetical and serves as an illustrative example of expected fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. This technique can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound (C₁₀H₈FN), the theoretical monoisotopic mass can be calculated with high precision.

HRMS analysis, often using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, provides an experimentally measured mass that can be compared against the theoretical value. A close match between the experimental and calculated mass (typically within a few parts per million, ppm) confirms the elemental composition of the molecule. For instance, in the analysis of related pyrrole derivatives, HRMS has been used to confirm their structures by matching the found peaks for protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺ with the calculated values, thereby verifying their elemental composition. mdpi.com

| Chemical Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₀H₈FN | [M]⁺• | 161.06350 |

| [M+H]⁺ | 162.07138 | |

| [M+Na]⁺ | 184.05332 |

Tandem Mass Spectrometry for Structural Elucidation through Fragmentation

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.org This process, often involving collision-induced dissociation (CID), helps to map the connectivity of atoms within a molecule. researchgate.net The fragmentation patterns observed are characteristic of the molecule's structure and the stability of the resulting fragments. chemguide.co.uk

For this compound, the molecular ion ([M]⁺•) would be expected to undergo fragmentation through several predictable pathways. The presence of the phenyl ring, pyrrole ring, and fluorine substituent influences the fragmentation behavior. nih.govnih.gov Common fragmentation mechanisms for aromatic and heterocyclic compounds include ring cleavage and the loss of substituents. libretexts.orgdtic.mil For fluorinated aromatic compounds, the formation of a fluorophenyl cation is a known fragmentation pathway. The analysis of N-phenylpyrrole shows major fragments corresponding to the phenyl cation and other smaller species. nist.gov Based on these principles, a plausible fragmentation pattern for this compound can be proposed.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 161 | HCN | 134 | Fluorophenyl-cyclobutadiene cation |

| 161 | C₂H₂ | 135 | Fluorophenyl-imidazole cation intermediate |

| 161 | C₄H₃FN (Pyrrole ring fragment) | 77 | Phenyl cation [C₆H₅]⁺ |

| 161 | C₄H₄N (Pyrrole ring) | 95 | Fluorophenyl cation [C₆H₄F]⁺ |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: the phenyl ring, the pyrrole ring, and the carbon-fluorine bond.

Analysis of related compounds such as pyrrole nist.gov and N-phenylpyrrole researchgate.net provides a basis for assigning these vibrational modes. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. The C=C stretching vibrations of both the phenyl and pyrrole rings are expected in the 1400-1600 cm⁻¹ region. The C-F bond gives rise to a strong absorption, typically in the 1000-1400 cm⁻¹ range, which is a key diagnostic feature for fluorinated compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Phenyl & Pyrrole) | 3100 - 3000 | Medium |

| C=C Stretch | Aromatic (Phenyl & Pyrrole) | 1615 - 1450 | Medium-Strong |

| C-N Stretch | Pyrrole Ring | 1360 - 1250 | Medium |

| C-F Stretch | Aryl Fluoride (B91410) | 1270 - 1100 | Strong |

| C-H Out-of-Plane Bend | Aromatic | 900 - 675 | Strong |

X-ray Diffraction for Solid-State Molecular and Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. mdpi.com

While the specific crystal structure for this compound is not publicly documented, analysis of closely related structures, such as (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, provides valuable insight into the expected molecular geometry and intermolecular interactions. nih.gov In such structures, the phenyl and pyrrole rings are typically not coplanar. For instance, in (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, the pyrrole ring is inclined to the phenyl ring by 44.94 (8)°. nih.gov The analysis also reveals how molecules pack in the crystal, identifying intermolecular forces like hydrogen bonds and C-H···π interactions that stabilize the crystal structure. nih.gov This information is crucial for understanding the solid-state properties of the material.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3631 (4) |

| b (Å) | 5.7725 (2) |

| c (Å) | 17.4111 (7) |

| β (°) | 103.586 (2) |

| Volume (ų) | 1012.33 (7) |

| Dihedral Angle (Phenyl-Pyrrole) | 44.94 (8)° |

Computational and Theoretical Investigations of 3 Fluoro 1 Phenyl 1h Pyrrole Systems

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the electronic properties of molecules, including substituted pyrroles. ijcce.ac.irmdpi.com DFT calculations can elucidate the fundamental aspects of a molecule's structure and reactivity. semanticscholar.org

Geometry Optimization and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The first step in a computational study is typically geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. For phenylpyrrole systems, a key parameter is the torsional angle between the phenyl and pyrrole (B145914) rings, which influences the molecule's electronic properties. dergipark.org.tr

Following optimization, Frontier Molecular Orbital (FMO) analysis is crucial. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. irjweb.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov

Illustrative Frontier Molecular Orbital Data

| Parameter | Description | Value for 3-Fluoro-1-phenyl-1H-pyrrole |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | [Specific data not available in search results] |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | [Specific data not available in search results] |

| Energy Gap (ΔE eV) | Difference between ELUMO and EHOMO | [Specific data not available in search results] |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps predict how a molecule will interact with other species, particularly identifying sites for electrophilic and nucleophilic attack. nih.gov

The MEP map displays different potential values with different colors. Typically, regions with negative potential (electron-rich), shown in red, are susceptible to electrophilic attack, while regions with positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. nih.govwalisongo.ac.id For a molecule like this compound, the MEP map would reveal the influence of the electronegative fluorine atom and the aromatic rings on the charge distribution across the molecule. researchgate.net

Illustrative MEP Surface Data

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Nitrogen atom (pyrrole ring) | Negative (electron-rich) | Site for electrophilic attack |

| Hydrogen atoms (phenyl/pyrrole rings) | Positive (electron-poor) | Site for nucleophilic attack |

| Fluorine atom | Negative (electron-rich) | Influences adjacent carbon atoms |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu

A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions, such as those between a filled bonding orbital (donor) and an empty antibonding orbital (acceptor), indicate charge delocalization and contribute to the molecule's stability. ijcce.ac.ir For this compound, NBO analysis would reveal hyperconjugative interactions, the effects of the fluorine substituent on electron density, and the extent of conjugation between the phenyl and pyrrole rings. walisongo.ac.id

Illustrative NBO Analysis Data

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C-C)pyrrole | π(C-C)phenyl | [Specific data not available in search results] |

| LP(N) | π(C-C)pyrrole | [Specific data not available in search results] |

| π(C-C)phenyl | π*(C-F) | [Specific data not available in search results] |

Reaction Mechanism Modeling and Energetic Profiles

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. researchgate.net By modeling the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the transition states that connect them, providing a complete energetic profile of the reaction. nih.govacs.org

Characterization of Transition States

A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. ucsb.edu Locating and characterizing the TS is a primary goal of reaction mechanism modeling. e3s-conferences.org Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. ucsb.edu

Frequency calculations are performed to confirm the nature of the transition state; a true TS will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. youtube.comscm.com

Calculation of Activation Parameters and Kinetic Insights

Once the energies of the reactants and the transition state are known, the activation energy (ΔE‡) for the reaction can be calculated. This parameter is fundamental to understanding the reaction kinetics. According to transition state theory, a lower activation energy corresponds to a faster reaction rate.

Computational methods can also determine other activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These thermodynamic quantities provide further insight into the feasibility and spontaneity of the reaction process. By comparing the energetic profiles of different possible reaction pathways, the most likely mechanism can be determined. researchgate.net

Illustrative Activation Parameters for a Hypothetical Reaction

| Parameter | Description | Value |

|---|---|---|

| ΔE‡ (kcal/mol) | Activation Energy | [Specific data not available in search results] |

| ΔH‡ (kcal/mol) | Enthalpy of Activation | [Specific data not available in search results] |

| ΔS‡ (cal/mol·K) | Entropy of Activation | [Specific data not available in search results] |

| ΔG‡ (kcal/mol) | Gibbs Free Energy of Activation | [Specific data not available in search results] |

Prediction of Spectroscopic Properties

Computational NMR Chemical Shift Prediction and Correlation

No published studies containing data on the computational prediction of ¹H, ¹³C, or ¹⁹F NMR chemical shifts for this compound, or their correlation with experimental values, were identified.

Theoretical UV-Vis Spectra Simulation

There are no available research findings or data from theoretical simulations of the UV-Vis absorption spectrum for this compound.

Solvent Effects on Electronic Structure and Reactivity Profiles

No computational investigations detailing the effects of different solvents on the electronic structure or reactivity of this compound have been reported in the scientific literature.

Advanced Applications of 3 Fluoro 1 Phenyl 1h Pyrrole in Chemical Science

Role as Chemical Building Blocks in Advanced Organic Synthesis

3-Fluoro-1-phenyl-1H-pyrrole serves as a versatile and strategic building block in advanced organic synthesis, offering a unique combination of functionalities that can be exploited to construct complex molecular architectures. The presence of the fluorine atom at the 3-position, the phenyl group at the 1-position (on the nitrogen atom), and the reactive pyrrole (B145914) core provides multiple sites for chemical modification. This allows for the regioselective introduction of various substituents, leading to the synthesis of novel and highly functionalized heterocyclic compounds.

Precursors for Novel Fluorinated Heterocyclic Compounds

The this compound scaffold is an important precursor for the synthesis of a variety of novel fluorinated heterocyclic compounds. The fluorine substituent not only imparts unique physicochemical properties to the target molecules, such as increased metabolic stability and enhanced binding affinity to biological targets, but also influences the reactivity of the pyrrole ring, enabling selective chemical transformations.

One common strategy involves the functionalization of the pyrrole ring at positions C2, C4, and C5, followed by cyclization reactions to form fused heterocyclic systems. For instance, the introduction of suitable functional groups allows for intramolecular cyclization, leading to the formation of fluorinated pyrrolo[1,2-a]pyrazines, pyrrolo[1,2-c]pyrimidines, or other related fused systems. These novel fluorinated heterocycles are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique electronic properties.

| Precursor | Reaction Type | Resulting Heterocyclic System | Potential Application |

| 2-Formyl-3-fluoro-1-phenyl-1H-pyrrole | Condensation with a 1,2-diamine | Fluorinated pyrrolo[1,2-a]pyrazine | Medicinal Chemistry |

| This compound-2,5-dicarboxylate | Reaction with hydrazine | Fluorinated pyrrolo[3,4-d]pyridazine | Materials Science |

| 2-Amino-3-fluoro-1-phenyl-1H-pyrrole | Cyclization with a β-ketoester | Fluorinated pyrrolo[1,2-a]pyrimidine | Agrochemicals |

Synthesis of Polyfunctionalized Pyrrole Derivatives

The synthesis of polyfunctionalized pyrrole derivatives from this compound is a key area of research, as it allows for the creation of a diverse range of molecules with tailored properties. The fluorine atom can act as a directing group in electrophilic substitution reactions, influencing the regioselectivity of the introduction of new functional groups.

Common strategies for polyfunctionalization include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and acylation can be used to introduce substituents at the C2, C4, and C5 positions of the pyrrole ring. The electron-withdrawing nature of the fluorine atom can deactivate the ring towards electrophilic attack, but this can be overcome by using appropriate reaction conditions and catalysts.

Metal-Catalyzed Cross-Coupling Reactions: The C-F bond, as well as C-H bonds at other positions of the pyrrole ring, can be activated for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

Directed Ortho-Metalation (DoM): The phenyl group on the nitrogen atom can be used to direct lithiation to the ortho-position of the phenyl ring, allowing for further functionalization of this part of the molecule.

These methods provide access to a vast library of polyfunctionalized pyrrole derivatives with potential applications in various fields, from drug discovery to materials science.

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Nitric Acid/Sulfuric Acid | Nitration | 2-Nitro-3-fluoro-1-phenyl-1H-pyrrole |

| This compound | N-Bromosuccinimide | Bromination | 2-Bromo-3-fluoro-1-phenyl-1H-pyrrole |

| 2-Bromo-3-fluoro-1-phenyl-1H-pyrrole | Phenylboronic Acid, Pd Catalyst | Suzuki Coupling | 3-Fluoro-1,2-diphenyl-1H-pyrrole |

Utility in Cascade Reactions and Multicomponent Organic Transformations

This compound and its derivatives are valuable substrates in cascade reactions and multicomponent organic transformations, which are highly efficient methods for the construction of complex molecules in a single step. orientjchem.org These reactions often involve the formation of multiple chemical bonds in a sequential manner, avoiding the need for isolation of intermediates and thus saving time and resources.

The presence of multiple reactive sites in the this compound molecule makes it an ideal candidate for such transformations. For example, a multicomponent reaction could involve the simultaneous reaction of this compound, an aldehyde, and an isocyanide (the Ugi reaction), leading to the formation of a highly functionalized pyrrole derivative with a peptide-like side chain.

Furthermore, the fluorine atom can influence the course of cascade reactions by altering the electronic properties of the pyrrole ring and any intermediates formed. This can lead to novel reaction pathways and the formation of unique molecular scaffolds that would be difficult to access through traditional synthetic methods.

Contributions to Materials Science and Engineering

The unique electronic and photophysical properties of this compound make it a promising building block for the development of advanced materials with applications in materials science and engineering. The combination of the electron-rich pyrrole core with an electron-withdrawing fluorine atom and a π-conjugated phenyl group allows for the fine-tuning of the material's properties, such as its conductivity, band gap, and fluorescence.

Development of Optoelectronic Materials, e.g., Conducting Polymers and Oligomers

Pyrrole-based conducting polymers and oligomers have attracted significant attention for their potential use in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (FETs). The incorporation of this compound into these materials can have a profound impact on their performance.

The fluorine atom, being the most electronegative element, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer or oligomer. This can lead to:

Improved Air Stability: A lower HOMO level makes the material less susceptible to oxidation, leading to longer device lifetimes.

Enhanced Electron Injection/Transport: A lower LUMO level can facilitate the injection and transport of electrons, which is crucial for efficient device operation.

Tuning of the Band Gap: The introduction of fluorine can be used to tune the band gap of the material, allowing for the absorption and emission of light at specific wavelengths.

The N-phenyl group can also influence the properties of the resulting materials by affecting their morphology and solubility. The steric bulk of the phenyl group can prevent excessive aggregation of the polymer chains, leading to improved processability and film quality.

| Monomer | Polymerization Method | Resulting Polymer | Potential Application |

| This compound | Electropolymerization | Poly(this compound) | Organic Field-Effect Transistor |

| This compound | Chemical Oxidation | Poly(this compound) | Organic Photovoltaic Cell |

| Copolymer of this compound and Thiophene | Electropolymerization | Poly(this compound-co-thiophene) | Electrochromic Device |

Synthesis of Porphyrinoid Structures and π-Extended Systems

Porphyrinoids and other π-extended systems are a class of macrocyclic compounds with unique photophysical and electronic properties that make them suitable for a wide range of applications, including photodynamic therapy, catalysis, and nonlinear optics. The synthesis of these complex molecules often involves the condensation of pyrrole derivatives with aldehydes or other suitable precursors.

The use of this compound in the synthesis of porphyrinoids can lead to the formation of novel structures with tailored properties. The fluorine atom can be used to modulate the electronic properties of the porphyrin macrocycle, affecting its absorption and emission spectra, as well as its redox potentials.

The N-phenyl group can also play a crucial role in directing the assembly of the porphyrinoid structure and can be further functionalized to attach the macrocycle to other molecules or surfaces. The synthesis of such fluorinated and phenylated porphyrinoids opens up new avenues for the design of advanced materials with customized photophysical and electronic properties.

Design of Supramolecular Synthons and Self-Assembled Structures

The introduction of a fluorine atom onto the pyrrole ring of 1-phenyl-1H-pyrrole is anticipated to significantly influence its intermolecular interactions, leading to the formation of unique supramolecular synthons and self-assembled architectures. While specific crystallographic data for this compound is not currently available, the design principles of supramolecular chemistry allow for the prediction of its behavior. The high electronegativity and low polarizability of the fluorine atom, along with its ability to participate in non-covalent interactions such as hydrogen bonds and halogen bonds, are key to its role in crystal engineering.

Table 1: Potential Supramolecular Synthons and Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Potential Role in Self-Assembly |

| Hydrogen Bonding | C-H (Phenyl/Pyrrole) | F | Directional control of molecular packing, formation of chains or sheets. |

| Halogen Bonding | C-F | π-system (Phenyl/Pyrrole) | Stabilization of layered structures. |

| π-π Stacking | Phenyl ring, Pyrrole ring | Phenyl ring, Pyrrole ring | Contribution to the overall lattice energy and dense packing. |

| van der Waals Forces | All atoms | All atoms | Non-directional packing stabilization. |

Application in Chemical Probe Development for Mechanistic Studies (Non-biological)

The unique properties of the fluorine atom, particularly its high sensitivity in ¹⁹F NMR spectroscopy, make this compound a potentially valuable tool for elucidating reaction mechanisms in non-biological chemical systems. The fluorine atom serves as a "spy" within the molecule, providing detailed information about its local electronic environment.

Use of Fluorinated Analogues to Elucidate Reaction Mechanisms

The substitution of a hydrogen atom with fluorine in a reactant can provide significant insights into a reaction's mechanism. The strong electron-withdrawing nature of fluorine can alter the electron density of the pyrrole ring, thereby influencing the rates of reactions involving this moiety. By comparing the reactivity of this compound with its non-fluorinated counterpart, one can probe the electronic demands of the transition state.

A key technique in such mechanistic studies is the use of ¹⁹F NMR spectroscopy. The chemical shift of the fluorine nucleus is exquisitely sensitive to changes in its surroundings. During the course of a reaction, the transformation of the reactant to intermediates, transition states, and finally products will be reflected in changes in the ¹⁹F NMR spectrum. This allows for real-time monitoring of the reaction progress and the identification of transient species that might be difficult to detect by other spectroscopic methods.

For example, if this compound were to participate in a reaction where the pyrrole ring's electronic character is altered, such as in electrophilic aromatic substitution, the ¹⁹F chemical shift would be expected to change significantly. The magnitude and direction of this change could provide information about the nature of the intermediates formed.

Furthermore, the fluorine atom can be used to probe for the presence of specific intermolecular interactions in the transition state. For instance, if a Lewis acid catalyst coordinates to the pyrrole nitrogen, this interaction would likely be felt by the fluorine atom at the 3-position, resulting in a discernible change in its ¹⁹F NMR signal.

Table 2: Potential Applications of this compound in Mechanistic Studies

| Mechanistic Aspect to be Probed | Experimental Approach | Expected Outcome |

| Electronic effects on reaction rate | Comparison of reaction rates of fluorinated vs. non-fluorinated analogue. | Determination of the influence of the electron-withdrawing fluorine on the transition state. |

| Identification of reaction intermediates | Real-time ¹⁹F NMR monitoring of the reaction. | Observation of new ¹⁹F signals corresponding to transient species. |

| Catalyst-substrate interactions | ¹⁹F NMR titration with a catalyst or reagent. | Changes in the ¹⁹F chemical shift upon binding, providing evidence of interaction. |

| Conformational changes during reaction | Analysis of ¹⁹F-¹⁹F or ¹H-¹⁹F coupling constants and NOE data. | Information on the molecule's geometry in different states of the reaction pathway. |

While the specific applications of this compound in these advanced areas of chemical science are yet to be explored experimentally, its structure suggests significant potential for future research in supramolecular chemistry and mechanistic elucidation.

Future Research Directions and Emerging Trends in Fluorinated Pyrrole Chemistry

Innovation in Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated heterocyclic compounds, including 3-fluoro-1-phenyl-1H-pyrrole, is an area of intense research, driven by the significant impact of fluorine on the biological and material properties of molecules. rsc.org Emerging trends are focused on developing more efficient, sustainable, and environmentally friendly synthetic protocols. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and decrease energy consumption. rsc.org

Key areas of innovation include:

Catalytic Systems : There is a growing emphasis on using reusable heterogeneous catalysts, such as palladium on carbon (Pd/C), which can be easily recovered and reused, minimizing waste. semanticscholar.org Low-cost, commercially available aluminas are also being explored as efficient, reusable catalysts for pyrrole (B145914) synthesis under solvent-free conditions. mdpi.com The development of N, P-doped activated carbon-supported iridium catalysts represents another frontier for the sustainable synthesis of pyrroles from readily available alcohols and amino alcohols. dtu.dk

Eco-Friendly Reaction Conditions : Modern synthetic methods are increasingly employing benign solvents, lower reaction temperatures, and alternative energy sources like ultrasound to increase reaction rates. semanticscholar.org The Paal-Knorr synthesis, a classic method for preparing pyrroles, has been adapted using catalysts like CATAPAL 200 under solvent-free conditions, significantly reducing the environmental impact. mdpi.com

Advanced Fluorination Strategies : While the construction of the pyrrole ring from fluorinated precursors is a common strategy, direct fluorination of the pre-formed heterocycle remains a significant challenge. tandfonline.comresearchgate.net Research is focused on late-stage fluorination techniques using milder and more selective reagents. beilstein-journals.org This includes the use of organocatalysts, electrocatalysis, and photocatalysis to introduce fluorine atoms onto the pyrrole core, which avoids the need for pre-functionalized substrates. mdpi.comnih.gov

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Methodologies for Pyrrole Derivatives

| Feature | Traditional Methodologies | Emerging Sustainable Methodologies |

|---|---|---|

| Catalysts | Stoichiometric Lewis acids, strong Brønsted acids. mdpi.comnih.gov | Reusable heterogeneous catalysts (e.g., Pd/C, aluminas), organocatalysts, photocatalysts. semanticscholar.orgmdpi.commdpi.com |

| Solvents | Often requires organic solvents like dichloromethane or acetonitrile. mdpi.com | Solvent-free conditions, water, or other green solvents. mdpi.commdpi.com |

| Energy Input | Typically requires heat treatment or refluxing. semanticscholar.orgmdpi.com | Ultrasound irradiation, visible light (photocatalysis), lower temperatures. semanticscholar.orgacs.org |

| Atom Economy | Can generate significant waste from reagents and byproducts. | High atom economy, reduced waste streams, catalyst recyclability. rsc.orgsemanticscholar.org |

| Starting Materials | Often relies on pre-functionalized or specialized precursors. researchgate.net | Use of readily available starting materials like alcohols and amines. dtu.dk |

Exploration of Underexplored Reactivity Pathways and Transformations

The pyrrole nucleus is an electron-rich heteroaromatic system, making its predominant functionalization via aromatic electrophilic substitution reactions. nih.gov However, the presence of a fluorine atom, as in this compound, modulates the electronic properties of the ring, opening avenues for new and underexplored reactivity. Future research is directed towards harnessing this altered reactivity for novel molecular constructions.

Emerging areas of exploration include:

Metal-Catalyzed C-H Functionalization : Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-activated substrates. beilstein-journals.org Research into transition-metal-catalyzed C-H activation on the fluorinated pyrrole core can lead to the efficient introduction of various functional groups at positions that are difficult to access through classical methods. nih.gov

Radical-Based Functionalization : Metal-free, oxidative conditions that proceed through radical intermediates are a growing area of interest for pyrrole functionalization. nih.gov Exploring the reactivity of fluorinated pyrroles under these conditions could unveil novel transformations and provide access to unique molecular scaffolds.

Photocatalysis and Electrochemistry : The use of visible light photocatalysis and electrochemical methods for pyrrole functionalization is a modern and sustainable approach. nih.govacs.org These techniques allow for transformations under mild conditions and can provide alternative selectivity patterns compared to traditional thermal reactions. Investigating the electrochemical formal (3 + 2) cycloaddition reactions of fluorinated pyrrole derivatives is a promising direction. acs.org

Fluoro-Functionalization Reactions : The unique reactivity of synthons like enaminones with fluorine reagents has provided practical access to various fluorinated compounds through C-F bond functionalization and cascade annulation reactions. nih.gov Applying similar logic to the fluorinated pyrrole core itself, using it as a building block for further fluoro-functionalization, is an underexplored pathway.

Advancements in Characterization Techniques for Complex Fluorinated Pyrrole Structures

The unambiguous characterization of complex fluorinated molecules is critical for understanding their structure and function. While standard techniques like ¹H and ¹³C NMR, mass spectrometry, and X-ray crystallography are foundational, the unique properties of the fluorine atom necessitate and enable the use of more specialized techniques. mdpi.com

Key advancements in this area include:

¹⁹F NMR Spectroscopy : This is a particularly powerful tool for analyzing organofluorine compounds. researchgate.net The ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, which provides high sensitivity and resolution. copernicus.org This allows for the precise identification of fluorine environments and can be used to elucidate the structures of molecules even within complex mixtures without the need for separation. researchgate.net Advanced ¹⁹F-centered NMR methodologies are being developed to extract a large number of NMR parameters for robust structure determination. researchgate.net

Multi-dimensional and Multinuclear NMR : For complex structures, multi-dimensional NMR experiments (like HMBC, HSQC) that correlate ¹⁹F signals with ¹H and ¹³C signals are invaluable for piecing together the molecular framework. The use of fluorinated prolines as ¹⁹F NMR reporters in protein interaction studies showcases the potential of using fluorine as a sensitive probe to monitor conformational changes and binding kinetics, a principle applicable to other complex systems involving fluorinated pyrroles. copernicus.org

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, which are essential for determining the elemental composition of novel fluorinated pyrrole derivatives and their transformation products.

Single-Crystal X-ray Diffraction : This technique provides definitive three-dimensional structural information, including precise bond lengths and angles, which is crucial for confirming the regiochemistry and stereochemistry of newly synthesized complex fluorinated pyrroles. mdpi.com

Computational Design and Prediction of New Fluorinated Pyrrole Architectures with Tailored Properties

In silico methods are becoming indispensable in modern chemical research, allowing for the rational design and pre-screening of novel molecules before their synthesis. This approach saves significant time and resources by predicting the properties of hypothetical fluorinated pyrrole architectures and prioritizing the most promising candidates for laboratory investigation.

Prominent computational trends include:

Density Functional Theory (DFT) Studies : DFT is a robust method for investigating the ground-state geometry and electronic structure of molecules. researchgate.net It is widely used to calculate key electronic properties of pyrrole-based materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting energy gap (ΔH–L). researchgate.netnih.gov These calculations help predict the optoelectronic properties of new fluorinated pyrrole derivatives, guiding their design for applications in materials science. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) : In drug discovery, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. nih.gov These models correlate the 3D structural features of molecules with their biological activity, enabling the design of new fluorinated pyrrole derivatives with enhanced potency and selectivity towards a specific biological target. researchgate.net

Molecular Docking : This computational technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For medicinal chemistry applications, docking studies are used to screen libraries of virtual fluorinated pyrrole compounds against a target protein, such as a kinase or enzyme, to identify derivatives with the highest predicted binding affinity and a favorable interaction profile. researchgate.netrsc.org

Table 2: Key Parameters Calculated via DFT for Designing Functional Pyrrole Derivatives

| Calculated Parameter | Significance | Application Area |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Organic electronics, photovoltaics. researchgate.netnih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Organic electronics, photovoltaics. researchgate.netnih.gov |

| HOMO-LUMO Gap (ΔH–L) | Energy difference between HOMO and LUMO; correlates with electronic excitation energy and chemical reactivity. | Optoelectronic materials design, color tuning. researchgate.netnih.gov |

| Ionization Potential (IP) | Energy required to remove an electron; indicates stability against oxidation. | Materials science, sensor design. nih.gov |

| Electron Affinity (EA) | Energy released upon adding an electron; indicates stability against reduction. | Electron transport materials. nih.gov |

| Reorganization Energy | The energy change associated with geometric relaxation upon charge transfer; predicts charge mobility. | Organic semiconductors. nih.gov |

Integration of Fluorinated Pyrroles into Advanced Functional Chemical Systems

The unique properties imparted by the fluorine atom—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—make fluorinated pyrroles attractive building blocks for advanced functional systems. rsc.orgnih.gov Research is moving beyond the synthesis of discrete molecules to their incorporation into larger, functional assemblies and materials.

Emerging applications include:

Functional Polymers : Fluorinated pyrroles can be used as monomers for the synthesis of fluoropolymers. man.ac.uk These polymers can exhibit desirable properties such as high thermal stability and chemical resistance. Side-chain fluorinated polymers, where a fluorinated moiety is attached to a non-fluorinated polymer backbone, are a major class of materials used in surface treatments. nih.gov

Supramolecular Assemblies : The pyrrole NH group can participate in hydrogen bonding, making it an excellent motif for directing the self-assembly of molecules into ordered, one-dimensional supramolecular polymers. nih.gov Fluorinated dipyrrolyldiketone BF₂ complexes, for example, have been shown to form supramolecular networks that can act as efficient receptors for anions. ims.ac.jp The integration of fluorinated pyrroles into these systems can fine-tune their assembly and recognition properties.

Materials for Electronics : The tunable electronic properties of pyrrole derivatives make them candidates for use in organic electronics. researchgate.net By incorporating fluorine and other functional groups, the HOMO/LUMO levels can be precisely adjusted to create materials for organic photovoltaic (OPV) cells or as components of organic light-emitting diodes (OLEDs). nih.gov

Medicinal Chemistry Scaffolds : In drug discovery, the fluorinated pyrrole core can be integrated into larger molecules to improve their pharmacological profile. rsc.org Functionalized pyrrole scaffolds are important chemotypes for designing potent and selective protein kinase inhibitors for therapeutic use. nih.gov

Q & A

Q. What are the established synthetic methodologies for 3-fluoro-1-phenyl-1H-pyrrole, and how can reaction conditions be optimized for yield and purity?

The synthesis of fluorinated pyrroles often employs cyclocondensation reactions or halogenation strategies. For this compound, the Knorr pyrrole synthesis modified with fluorinated precursors (e.g., fluorinated aldehydes or ketones) is a common approach. For example, fluorinated ketene dithioacetals can serve as intermediates for introducing fluorine at the 3-position . Optimization typically involves:

- Temperature control : Reactions may require elevated temperatures (e.g., 100–110°C) to drive cyclization, as seen in analogous pyrrole syntheses using anhydrous hydrazine .

- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity for Boc-protection or Pd-catalyzed coupling steps .

- Purification : Column chromatography or recrystallization is critical for isolating the product from byproducts like unreacted hydrazine or halogenated impurities.

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

- NMR analysis : - and -NMR can confirm regioselectivity of fluorination. For example, the 3-fluoro substituent deshields adjacent protons, producing distinct splitting patterns (e.g., δ ~6.0 ppm for pyrrolic protons) .

- X-ray crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of the molecular structure. This is particularly useful for resolving ambiguities in fluorine positioning .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHFN).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?

Fluorination regioselectivity is influenced by electronic and steric factors. Computational studies (e.g., DFT calculations) reveal that the 3-position is more electrophilic due to conjugation with the phenyl ring, favoring electrophilic fluorine substitution. Experimental evidence from analogous compounds shows that bulky directing groups (e.g., Boc-protected amines) can further modulate selectivity . Competing pathways, such as radical fluorination using Selectfluor® or electrochemical methods, may offer alternative routes but require rigorous kinetic analysis to suppress side reactions .

Q. How do structural modifications (e.g., substituent variations) impact the electronic properties and reactivity of this compound?

- Electron-withdrawing effects : The fluorine atom at C3 increases the compound’s electrophilicity, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).

- Steric effects : Substituents on the phenyl ring (e.g., para-methoxy groups) alter steric hindrance, as demonstrated in crystallographic studies of related 1-aryl-pyrroles .

- Computational modeling : Density Functional Theory (DFT) can predict frontier molecular orbitals (HOMO/LUMO) to guide applications in optoelectronics or catalysis .

Q. What strategies address discrepancies in reported spectroscopic data for fluorinated pyrroles?

Contradictions in NMR or IR spectra often arise from solvent effects, impurities, or tautomerism. To resolve these:

- Standardized conditions : Record spectra in deuterated solvents (e.g., CDCl) at consistent concentrations.

- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 2,5-dimethyl-1-(3-trifluoromethylphenyl)-1H-pyrrole, δH 2.09 ppm for methyl groups) .

- Dynamic NMR : Use variable-temperature NMR to detect tautomeric equilibria or rotational barriers in flexible substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.